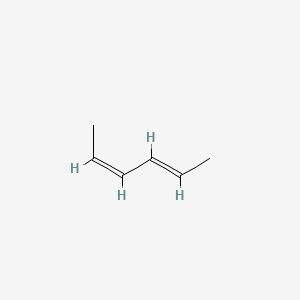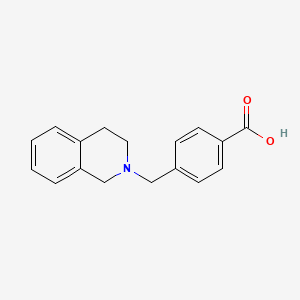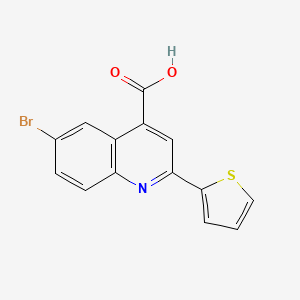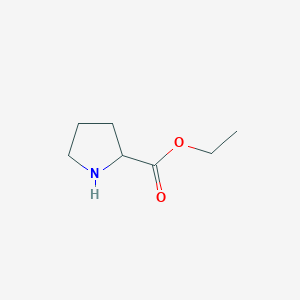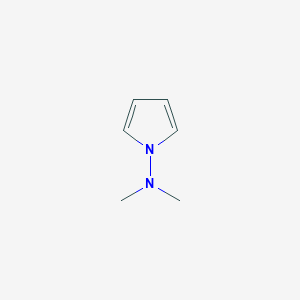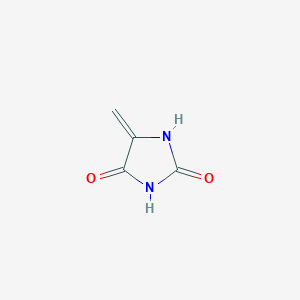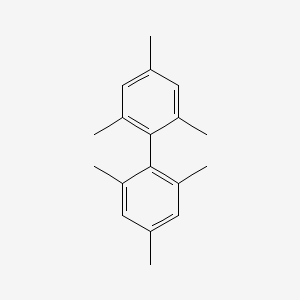
Bimesityl
Overview
Description
Bimesityl, also known as 2,2’,4,4’,6,6’-hexamethylbiphenyl, is an organic compound consisting of two mesitylene (1,3,5-trimethylbenzene) units linked by a single bond. This compound is characterized by its high degree of symmetry and the presence of six methyl groups, which contribute to its unique chemical properties. This compound is a member of the biaryl family, which includes compounds with two aromatic rings connected by a single bond.
Mechanism of Action
Target of Action
Bimesityl is primarily involved in the electrocatalytic oxidative coupling of mesitylene . The primary target of this compound is the mesitylene molecule, a hydrocarbon compound. The role of this compound is to facilitate the coupling of two mesitylene molecules in an electrocatalytic process .
Mode of Action
This compound is formed through the oxidative coupling of two mesitylene molecules . This process is facilitated by an electrocatalyst, which provides the necessary conditions for the reaction to occur. The electrocatalyst used in this process is a carbonaceous scaffold coated with palladium (Pd), derived from a zeolitic imidazole framework (ZIF) . The electrocatalyst provides both electronic conductivity and structural selectivity, allowing for the selective formation of this compound .
Biochemical Pathways
The formation of this compound from mesitylene involves the oxidative coupling of two mesitylene molecules . This process is part of the broader field of electrocatalysis, which plays a vital role in various industrial processes
Pharmacokinetics
The formation of this compound from mesitylene is facilitated by an electrocatalyst, suggesting that the process is highly controlled and selective .
Result of Action
The result of the action of this compound is the selective conversion of mesitylene to this compound . The electrocatalyst used in this process shows a high selectivity for this compound, producing it at a rate approximately 18 times higher than a planar Pd film electrocatalyst . This demonstrates the effectiveness of the electrocatalyst and the potential of the proposed approach .
Action Environment
The action of this compound is influenced by the environment in which the reaction takes place. The electrocatalytic oxidative coupling of mesitylene to this compound is facilitated by an electrocatalyst, which is a carbonaceous scaffold coated with Pd . The effectiveness of the electrocatalyst is dependent on its size and shape selectivity, which can be influenced by environmental factors . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bimesityl can be synthesized through various methods, with one of the most common being the oxidative coupling of mesitylene. This reaction typically involves the use of an oxidizing agent such as iodine in the presence of an acid catalyst like acetic acid. The reaction proceeds as follows:
- Dissolve mesitylene in a solvent such as chloroform.
- Add iodine and acetic acid to the solution.
- Introduce nitric acid and sulfuric acid to facilitate the oxidative coupling.
- The reaction mixture is then heated to promote the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods, such as the use of electrocatalysts. For example, a metastructured electrocatalyst comprised of a carbonaceous scaffold coated with palladium can be used to selectively oxidize mesitylene to this compound. This method offers higher selectivity and yield compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Bimesityl undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, depending on the conditions and reagents used.
Substitution: The methyl groups on this compound can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine, nitric acid, and sulfuric acid.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are often used.
Major Products:
Oxidation: Oxidative coupling of mesitylene primarily yields this compound.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
Bimesityl has several applications in scientific research, including:
Chemistry: this compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of coordination polymers and metal-organic frameworks.
Biology and Medicine: While this compound itself may not have direct biological applications, its derivatives and related compounds are studied for their potential pharmacological activities.
Industry: this compound and its derivatives are used in the production of specialty chemicals, including dyes, pigments, and polymers.
Comparison with Similar Compounds
Biphenyl: Consists of two benzene rings connected by a single bond, without any methyl groups.
Terphenyl: Contains three benzene rings connected linearly.
Mesitylene: A single benzene ring with three methyl groups.
Uniqueness of Bimesityl: this compound is unique due to its high degree of symmetry and the presence of six methyl groups, which provide steric hindrance and influence its reactivity. This makes this compound distinct from other biaryl compounds and contributes to its specific chemical properties and applications.
Properties
IUPAC Name |
1,3,5-trimethyl-2-(2,4,6-trimethylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-11-7-13(3)17(14(4)8-11)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPWAQJHDDRCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C=C(C=C2C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963282 | |
| Record name | 2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4482-03-5 | |
| Record name | Bimesityl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


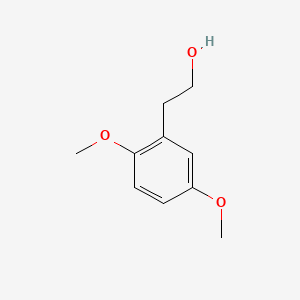
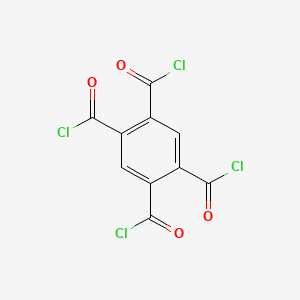
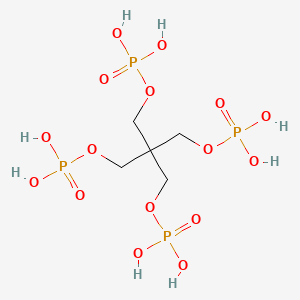


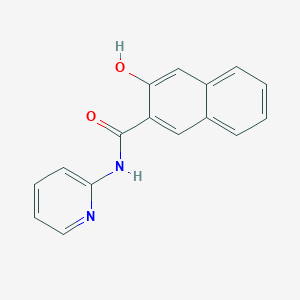
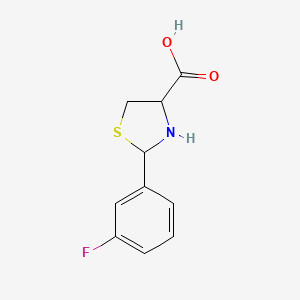
![3-Bromofuro[2,3-c]pyridine](/img/structure/B1605770.png)
